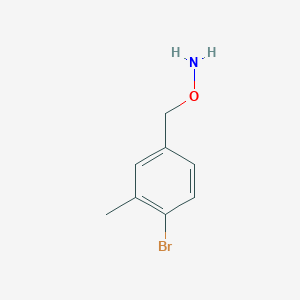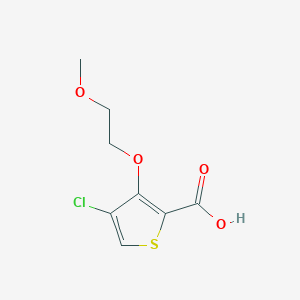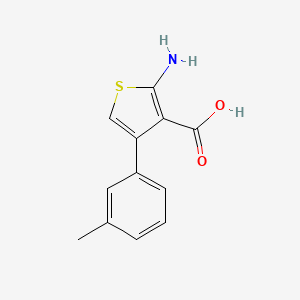
2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 2-position, a carboxylic acid group at the 3-position, and a m-tolyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the thiophene ring.
Aplicaciones Científicas De Investigación
2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Amino-4-thiazolyl derivatives: Known for their broad pharmacological spectrum, including antiviral and anticancer activities.
2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid: Similar structure but with a p-tolyl group instead of m-tolyl, leading to different chemical properties and biological activities.
Uniqueness: 2-Amino-4-(m-tolyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives. Its m-tolyl group influences its interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C12H11NO2S |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
2-amino-4-(3-methylphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-2-4-8(5-7)9-6-16-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15) |
Clave InChI |
YRMCAGAXYAFMPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CSC(=C2C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



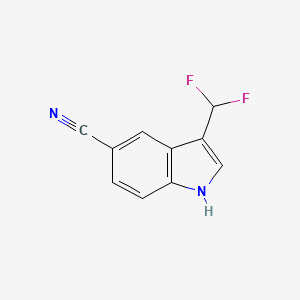
![[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)


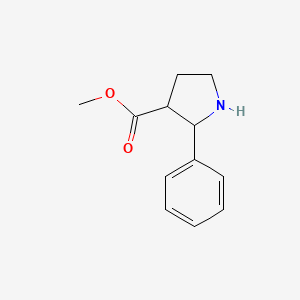
![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)
